molecular formula C22H20Cl2N2O4S B297386 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide

2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide

Cat. No. B297386
M. Wt: 479.4 g/mol
InChI Key: OLDITYUTERFIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is essential for the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. This compound can induce apoptosis in cancer cells, inhibit their growth, and reduce their invasiveness. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the expression of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide in lab experiments include its ability to inhibit the growth of cancer cells, induce apoptosis, and reduce their invasiveness. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in studying inflammatory diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide include further studies on its mechanism of action, its potential applications in cancer therapy, and its safety and efficacy in humans. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its potency. Finally, this compound can be used in combination with other therapeutic agents to improve their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide is a chemical compound that has potential applications in cancer therapy. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in combination therapy.

Synthesis Methods

The synthesis of 2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide involves a series of chemical reactions. The starting materials for this synthesis are 4-chlorobenzaldehyde, 4-chlorobenzenesulfonyl chloride, 3-methoxyaniline, and acetic anhydride. The synthesis involves the reaction of 4-chlorobenzaldehyde and 4-chlorobenzenesulfonyl chloride in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with 3-methoxyaniline and acetic anhydride to form the final product.

Scientific Research Applications

2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.

properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-20-4-2-3-19(13-20)25-22(27)15-26(14-16-5-7-17(23)8-6-16)31(28,29)21-11-9-18(24)10-12-21/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

OLDITYUTERFIAE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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